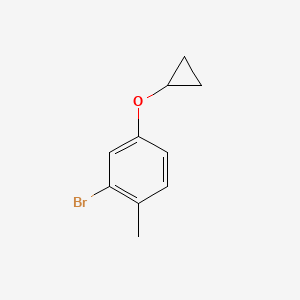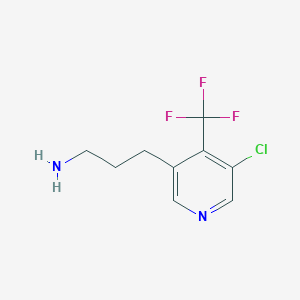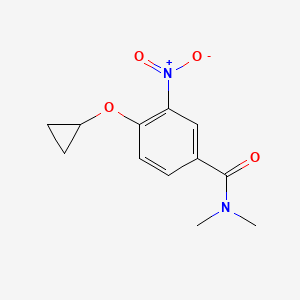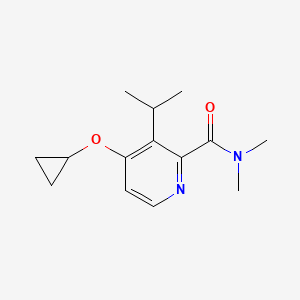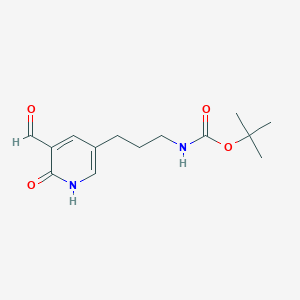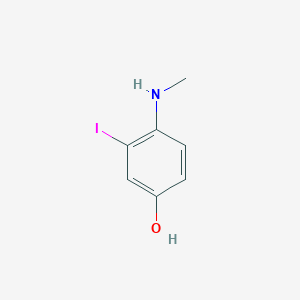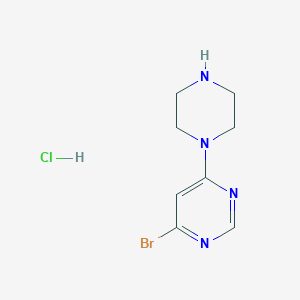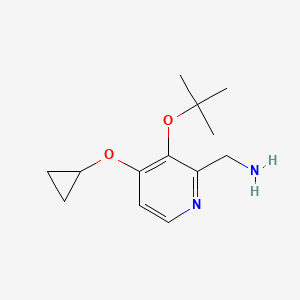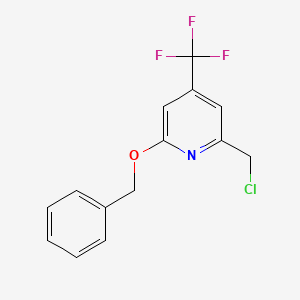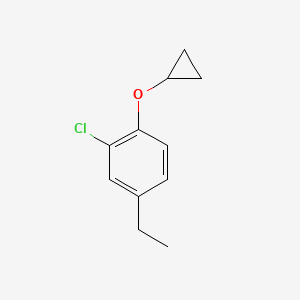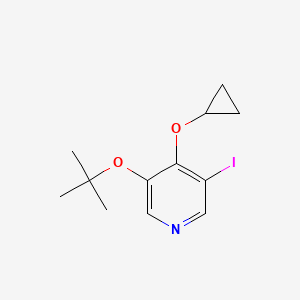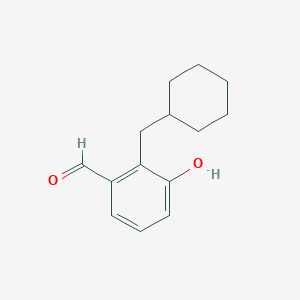
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde is an organic compound with a unique structure that combines a cyclohexylmethyl group and a hydroxybenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde typically involves the reaction of cyclohexylmethyl bromide with 3-hydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclohexylmethyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions with biomolecules, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
- 2-(Cyclohexylmethyl)-3-methoxybenzaldehyde
- 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid
Uniqueness
2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-12-7-4-8-14(16)13(12)9-11-5-2-1-3-6-11/h4,7-8,10-11,16H,1-3,5-6,9H2 |
Clave InChI |
RICDFSIZSMFJGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=CC=C2O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


